![molecular formula C21H25FN4O4S B4640917 ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4640917.png)
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Description
Synthesis Analysis
The synthesis of complex ethyl derivatives involves multiple steps, including the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature. This process leads to the formation of novel compounds, including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives. The structures of these synthesized compounds were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of ethyl derivatives reveals intricate details, such as the crystallization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate in the orthorhombic space group, demonstrating the compound's precise geometric arrangement. This includes intramolecular N-H…O hydrogen bonds forming an S(6) graph-set motif and a two-dimensional network formed by intermolecular N-H…O hydrogen bonds (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The compound reacts with secondary amines to yield N,N′-disubstituted piperazine derivatives regardless of the reactant ratio, showcasing its reactivity and the possibility of generating diverse chemical structures through its interactions (Vasileva et al., 2018).
Physical Properties Analysis
Analysis of the physical properties of similar compounds includes thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy, offering insights into the stability and behavior of these molecules under various conditions (Sapnakumari et al., 2014).
Chemical Properties Analysis
The compound's chemical properties are highlighted by its reactions with secondary amines and the resulting synthesis of N,N′-disubstituted piperazine derivatives. This reflects the compound's versatility and the potential for diverse chemical transformations (Vasileva et al., 2018).
properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-3-30-21(29)17-13(2)18(19(23)28)31-20(17)24-16(27)12-25-8-10-26(11-9-25)15-6-4-14(22)5-7-15/h4-7H,3,8-12H2,1-2H3,(H2,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVVHBKECOJMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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